2-(1,4-Dithiaspiro[4.5]decan-6-yl)isonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,4-Dithiaspiro[45]decan-6-yl)isonicotinic acid is a unique chemical compound characterized by its spirocyclic structure, which includes sulfur atoms and an isonicotinic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dithiaspiro[4.5]decan-6-yl)isonicotinic acid typically involves the formation of the spirocyclic structure followed by the introduction of the isonicotinic acid group. One common method includes the reaction of a suitable dithiol with a cyclohexanone derivative to form the spirocyclic intermediate. This intermediate is then reacted with isonicotinic acid under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,4-Dithiaspiro[4.5]decan-6-yl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the spirocyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the isonicotinic acid moiety or the spirocyclic structure.
Substitution: The isonicotinic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the isonicotinic acid moiety.
Substitution: Various substituted derivatives of the isonicotinic acid group.
Wissenschaftliche Forschungsanwendungen
2-(1,4-Dithiaspiro[4.5]decan-6-yl)isonicotinic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 2-(1,4-Dithiaspiro[4.5]decan-6-yl)isonicotinic acid involves its interaction with specific molecular targets. The sulfur atoms in the spirocyclic structure can form bonds with metal ions or other electrophilic centers, while the isonicotinic acid moiety can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1,4-Dioxaspiro[4.5]decan-6-yl)isonicotinic acid: Similar structure but with oxygen atoms instead of sulfur.
2-(1,4-Dithiaspiro[4.5]decan-6-yl)benzoic acid: Similar spirocyclic structure but with a benzoic acid moiety instead of isonicotinic acid.
Uniqueness
2-(1,4-Dithiaspiro[4.5]decan-6-yl)isonicotinic acid is unique due to the presence of both sulfur atoms in the spirocyclic structure and the isonicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C14H17NO2S2 |
---|---|
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
2-(1,4-dithiaspiro[4.5]decan-6-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H17NO2S2/c16-13(17)10-4-6-15-12(9-10)11-3-1-2-5-14(11)18-7-8-19-14/h4,6,9,11H,1-3,5,7-8H2,(H,16,17) |
InChI-Schlüssel |
PEJXCOWTPYZVPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C(C1)C3=NC=CC(=C3)C(=O)O)SCCS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.